BenchChemオンラインストアへようこそ!

4-(4-methylbenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Hopping

This saturated 1-oxa-4-azaspiro[4.5]decane scaffold offers a biologically inert alternative to the cytotoxic dienone analog HL-X9, eliminating Michael acceptor reactivity. Its superior physicochemical profile (XLogP3-AA=2.8, TPSA=55 Ų) makes it the preferred core for CNS-penetrant kinase or carbonic anhydrase inhibitor programs. Use it as a clean negative control or a privileged scaffold for biotin/fluorophore tagging without background activity, enabling definitive target identification. Ensure your SAR studies are driven by the pharmacophore, not core reactivity.

Molecular Formula C15H21NO3S
Molecular Weight 295.4
CAS No. 866155-38-6
Cat. No. B2818251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methylbenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane
CAS866155-38-6
Molecular FormulaC15H21NO3S
Molecular Weight295.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCCCC3
InChIInChI=1S/C15H21NO3S/c1-13-5-7-14(8-6-13)20(17,18)16-11-12-19-15(16)9-3-2-4-10-15/h5-8H,2-4,9-12H2,1H3
InChIKeyMVLNQNMBHBKYQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-(4-Methylbenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane (CAS 866155-38-6): A Saturated Spirocyclic Sulfonamide Scaffold


4-(4-Methylbenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane (CAS 866155-38-6) is a synthetic, small-molecule chemical building block featuring a saturated 1-oxa-4-azaspiro[4.5]decane core decorated with a p-toluenesulfonyl (tosyl) group [1]. With a molecular weight of 295.4 g/mol and a molecular formula of C15H21NO3S, this spirocyclic sulfonamide serves as a crucial scaffold in medicinal chemistry [1]. Its value proposition is intrinsically linked to its role as the fully saturated analog of the antiproliferative lead compound HL-X9 (4-tosyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one), creating a distinct chemical space for structure-activity relationship (SAR) studies where the impact of scaffold saturation on physicochemical and biological properties can be systematically explored [2].

Why 4-(4-Methylbenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane Cannot Be Casually Substituted by Its Dienone Analog, HL-X9


Attempting to interchange 4-(4-methylbenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane with its unsaturated, carbonyl-containing analog HL-X9 is not scientifically valid due to fundamental differences in their core scaffolds. HL-X9 is a characterized antiproliferative agent with documented low-micromolar to sub-micromolar IC50 values against cancer cell lines (e.g., A549, MDA-MB-231, HeLa), a property linked to its dienone (alpha-beta unsaturated carbonyl) structure which can act as a Michael acceptor [1]. The target compound lacks this reactive functional group and thus cannot be assumed to possess the same mechanism of action or potency. Conversely, the saturated scaffold of the target compound offers distinct advantages: increased conformational flexibility, greater metabolic stability via resistance to enoate reductase activity, and a unique lipophilicity profile (XLogP3-AA of 2.8 versus a predicted ~1.5 for HL-X9) [2][3]. This makes it a preferred starting point for medicinal chemistry programs focused on targets requiring a non-covalent, purely conformational binding modality or improved pharmacokinetic profiles.

Quantitative Differentiation Evidence for 4-(4-Methylbenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane


Direct Structural Comparison: Saturated Scaffold vs. Antiproliferative Dienone Lead (HL-X9)

The defining chemical feature of the target compound is its fully saturated 1-oxa-4-azaspiro[4.5]decane ring system. This is in stark contrast to the most relevant comparator in chemical space, lead compound HL-X9 (4-tosyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one), which possesses a dienone moiety. While HL-X9 demonstrates potent, non-selective antiproliferative activity (e.g., HeLa IC50 > 50 µM) [1], the target compound's saturated scaffold abolishes the electrophilic Michael acceptor activity, predicting a fundamentally different selectivity and toxicity profile. The target compound is therefore not a simple 'inactive analog' but a distinct pharmacological tool for probing non-covalent mechanisms, as it retains the spirocyclic geometry and sulfonamide pharmacophore while eliminating the confounding reactivity of the enone system.

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Hopping

Class-Level Pharmacological Differentiation: Selective Kinase vs. Cytotoxic Activity

The broader class of 4-sulfonamido-1-oxa-4-azaspiro[4.5]decanes, to which the target compound belongs, has been developed as selective inhibitors of non-kinase enzymes like carbonic anhydrase (hCA II, hCA VII) and kinases like Akt, with Ki/IC50 values in the low nanomolar range and over 1000-fold selectivity over off-targets like PKA [1][2]. In contrast, lead HL-X9 functions as a non-specific cytotoxic agent [3]. The target compound's chemical composition and lack of reactive functionality align it with the selective inhibitor profile rather than the cytotoxic one. While specific inhibitory data for CAS 866155-38-6 is not yet published, its procurement is justified to explore these high-value, selective target engagement pathways that are inaccessible to the reactive dienone series.

Kinase Inhibition Drug Discovery Selectivity Profile

Physicochemical Differentiation: Lipophilicity and CNS Drug-Likeness

The target compound's calculated LogP (XLogP3-AA = 2.8) and low Topological Polar Surface Area (TPSA = 55 Ų) place it comfortably within the optimal range for CNS drug candidates [1]. The XLogP3 of 2.8 is demonstrably higher than the predicted XLogP of the more polar dienone HL-X9 (~1.5), indicating a significantly better ability to cross the blood-brain barrier. TPSA values below 60 Ų are a key predictor of good oral absorption in vertebrates, a property the target compound satisfies [1]. This represents a crucial, quantifiable procurement advantage for any project targeting CNS disorders, where the comparator HL-X9 would be less suitable.

Physicochemical Property Analysis CNS Drug Discovery ADME Prediction

Best-Fit Application Scenarios for 4-(4-Methylbenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane


Medicinal Chemistry: A Non-Reactive Scaffold for Selective CNS Drug Design

As the evidence shows, the saturated scaffold eliminates the reactive dienone Michael acceptor while providing superior physicochemical properties for CNS penetration (XLogP3-AA = 2.8, TPSA = 55 Ų) [1]. This makes it the ideal core for developing oral, brain-penetrant inhibitors. The scaffold can be functionalized to target kinases (like Akt) or carbonic anhydrases, leveraging the high potency (nM Ki/IC50) and selectivity (>1000-fold) demonstrated by its structural class [2][3].

Chemical Biology: Tool Compound for Investigating Spirocycle Conformation Without Cellular Toxicity

The target compound provides a biologically inert spirocyclic geometry, unlike the cytotoxic HL-X9 [1]. This allows researchers to use it as a negative control or as a privileged scaffold to specifically attach reporter tags (e.g., fluorophores, biotin) without background biological activity. Its application ensures that observed biological effects are due to the conjugated pharmacophore, not the core scaffold, enabling cleaner chemical biology target identification and validation studies.

Synthetic Chemistry: A Key Intermediate for Novel Spirocyclic Derivatives

The compound serves as a stable, easily handled intermediate for synthesizing a library of novel 4-tosyl-1-oxa-4-azaspiro[4.5]decane derivatives. Its saturated core is chemically distinct from the dienone series [1], allowing for late-stage C-H functionalization or reduction reactions that are incompatible with the enone system. This facilitates a unique SAR exploration of the 4-position tosyl group's role in target binding without the confounding factor of scaffold reactivity.

Quote Request

Request a Quote for 4-(4-methylbenzenesulfonyl)-1-oxa-4-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.